molecular formula C15H14N2O3S B12055408 methyl 4-{(E)-[(2-thienylacetyl)hydrazono]methyl}benzoate

methyl 4-{(E)-[(2-thienylacetyl)hydrazono]methyl}benzoate

Katalognummer: B12055408
Molekulargewicht: 302.4 g/mol
InChI-Schlüssel: HBTDCFATXVRDHI-MHWRWJLKSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl 4-{(E)-[(2-thienylacetyl)hydrazono]methyl}benzoate is a chemical compound with the molecular formula C15H14N2O3S. This compound is characterized by the presence of a thienylacetyl group, a hydrazono group, and a benzoate ester. It is used in various scientific research applications due to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-{(E)-[(2-thienylacetyl)hydrazono]methyl}benzoate typically involves the reaction of 4-formylbenzoic acid methyl ester with 2-thienylacetic acid hydrazide under specific conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol, and a catalyst, such as acetic acid. The reaction mixture is heated under reflux for several hours to ensure complete reaction. The product is then purified by recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. Industrial methods may involve continuous flow reactors and automated purification systems to enhance efficiency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 4-{(E)-[(2-thienylacetyl)hydrazono]methyl}benzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylic position.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzoates or thienyl derivatives.

Wissenschaftliche Forschungsanwendungen

Methyl 4-{(E)-[(2-thienylacetyl)hydrazono]methyl}benzoate is used in various scientific research fields, including:

    Chemistry: As a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: In studies involving enzyme inhibition and protein-ligand interactions.

    Industry: Used in the development of new materials and as an intermediate in the synthesis of specialty chemicals.

Wirkmechanismus

The mechanism of action of methyl 4-{(E)-[(2-thienylacetyl)hydrazono]methyl}benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and other non-covalent interactions with its targets, leading to inhibition or activation of biological pathways. The exact mechanism depends on the specific application and target molecule.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • Methyl 4-{(2-thienylacetyl)carbohydrazonoyl}benzoate
  • Methyl 4-{(2-(cyclohexylcarbonyl)carbohydrazonoyl}benzoate
  • Methyl 4-{(2-(ethylamino)carbothioyl)carbohydrazonoyl}benzoate

Uniqueness

Methyl 4-{(E)-[(2-thienylacetyl)hydrazono]methyl}benzoate is unique due to the presence of the thienylacetyl group, which imparts specific electronic and steric properties. This uniqueness makes it valuable in applications where specific interactions with biological targets are required.

Eigenschaften

Molekularformel

C15H14N2O3S

Molekulargewicht

302.4 g/mol

IUPAC-Name

methyl 4-[(E)-[(2-thiophen-2-ylacetyl)hydrazinylidene]methyl]benzoate

InChI

InChI=1S/C15H14N2O3S/c1-20-15(19)12-6-4-11(5-7-12)10-16-17-14(18)9-13-3-2-8-21-13/h2-8,10H,9H2,1H3,(H,17,18)/b16-10+

InChI-Schlüssel

HBTDCFATXVRDHI-MHWRWJLKSA-N

Isomerische SMILES

COC(=O)C1=CC=C(C=C1)/C=N/NC(=O)CC2=CC=CS2

Kanonische SMILES

COC(=O)C1=CC=C(C=C1)C=NNC(=O)CC2=CC=CS2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.